(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with 2-bromo-3-methylbutanoic acid under basic conditions to yield the final thiazolidinone product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage to form hydrazines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied as a potential lead compound for the development of new therapeutic agents.
Materials Science: Due to its unique structural features, the compound has been investigated for its potential use in the design of novel materials with specific electronic or optical properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial applications, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and thiazolidinone ring are key structural features that enable it to bind to these targets, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Carbon-14 containing low molecular weight organic compounds
- Oligoyne derivatives
Uniqueness
(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, a chlorophenyl group, and a hydrazone linkage. This structural arrangement imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. Compared to similar compounds, it offers a unique balance of reactivity, stability, and biological activity, which can be leveraged in the development of new materials and therapeutic agents.
Biological Activity
The compound (2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one, often referred to as a thiazolidin-4-one derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H15ClN4O, with a molecular weight of 374.83 g/mol. The compound features a thiazolidinone ring, which is pivotal for its biological activity. The presence of the 4-chlorophenyl group and various substituents on the thiazolidinone structure significantly influences its biological properties.
1. Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties. Recent studies indicate that modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
2. Antimicrobial Properties
Research has demonstrated that thiazolidin-4-one derivatives possess significant antimicrobial activity. These compounds have been tested against a range of pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like chlorine enhances their antibacterial efficacy .
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidin-4-one derivatives has been documented in several studies. These compounds exhibit the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .
4. Antidiabetic Activity
Thiazolidinones are known for their role as PPARγ agonists, which are crucial in glucose metabolism and insulin sensitivity. Compounds modified from the thiazolidinone scaffold have shown significant antidiabetic effects in preclinical models, indicating their potential as therapeutic agents for diabetes management .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substituents on the thiazolidinone ring can drastically alter biological activity:
- Electron-withdrawing groups (e.g., halogens) increase anticancer and antimicrobial activities.
- Alkyl substitutions at position 5 enhance anti-inflammatory properties.
Table 1 summarizes key findings from various studies regarding the biological activities associated with different structural modifications.
Substituent | Biological Activity | IC50 Value (µM) | Reference |
---|---|---|---|
-Cl | Anticancer | 1.61 ± 1.92 | |
-CH3 | Anti-inflammatory | 0.54 ± 0.01 | |
-CF3 | Antimicrobial | <10 |
Case Studies
Recent literature highlights specific case studies where thiazolidinone derivatives have been synthesized and evaluated for their biological activities:
- Sava et al. (2021) : This study synthesized several thiazolidinone-indometacin hybrids and evaluated their antioxidant activity using DPPH radical scavenging assays, revealing potent activities compared to standard antioxidants .
- Recent Advances in Cancer Research : A review highlighted novel thiazolidinone derivatives showing significant anticancer activity through multi-target mechanisms, emphasizing their potential as lead compounds in drug development .
Properties
Molecular Formula |
C11H10ClN3OS |
---|---|
Molecular Weight |
267.74 g/mol |
IUPAC Name |
(2Z)-2-[(Z)-(4-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,15,16)/b13-6- |
InChI Key |
GWZVMNYOTPGVLK-MLPAPPSSSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N/N=C\C2=CC=C(C=C2)Cl)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1 |
Origin of Product |
United States |
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